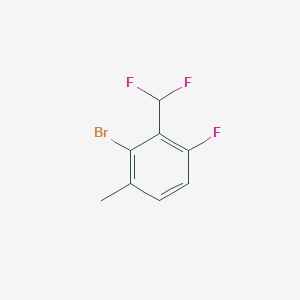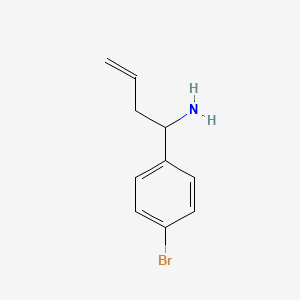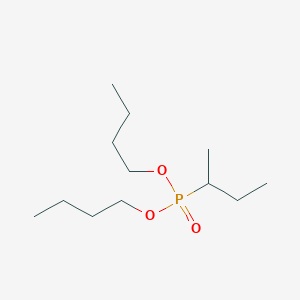
Dibutyl butan-2-ylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (1-methylpropyl)-, dibutyl ester (9CI) is an organophosphorus compound. It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a (1-methylpropyl) group and two butyl ester groups. This compound is used in various chemical reactions and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (1-methylpropyl)-, dibutyl ester typically involves the esterification of phosphonic acid with butanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Phosphonic acid+Butanol→Phosphonic acid, (1-methylpropyl)-, dibutyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (1-methylpropyl)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols and phosphonic acid.
Substitution: Various substituted phosphonic acid esters.
Applications De Recherche Scientifique
Phosphonic acid, (1-methylpropyl)-, dibutyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Studied for its potential use in biochemical assays and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which phosphonic acid, (1-methylpropyl)-, dibutyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ester groups facilitate its entry into cells, where it can undergo hydrolysis to release active phosphonic acid derivatives. These derivatives can then interact with specific molecular pathways, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (1-methylpropyl)-, diethyl ester
- Phosphonic acid, (1-methylpropyl)-, dimethyl ester
- Phosphonic acid, (1-methylpropyl)-, dipropyl ester
Uniqueness
Phosphonic acid, (1-methylpropyl)-, dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties such as solubility and reactivity. Compared to its analogs, it may exhibit different biological activity and industrial applicability.
Propriétés
Numéro CAS |
100543-40-6 |
|---|---|
Formule moléculaire |
C12H27O3P |
Poids moléculaire |
250.31 g/mol |
Nom IUPAC |
1-[butan-2-yl(butoxy)phosphoryl]oxybutane |
InChI |
InChI=1S/C12H27O3P/c1-5-8-10-14-16(13,12(4)7-3)15-11-9-6-2/h12H,5-11H2,1-4H3 |
Clé InChI |
KBOOGSYKNKPHCZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOP(=O)(C(C)CC)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
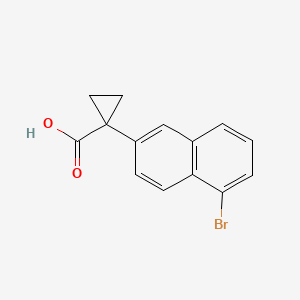

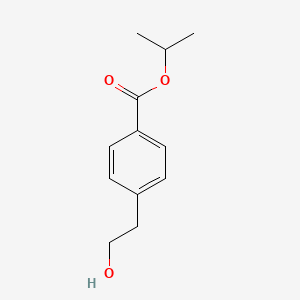


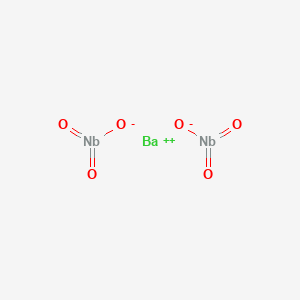

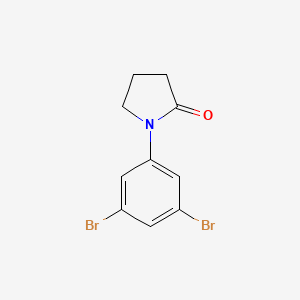
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)
